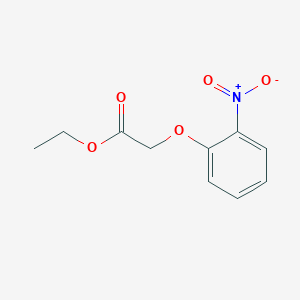

Ethyl 2-(2-nitrophenoxy)acetate

Description

Contextualization within Nitroaromatic and Phenoxyacetate (B1228835) Chemistry

Ethyl 2-(2-nitrophenoxy)acetate belongs to two significant classes of organic compounds: nitroaromatics and phenoxyacetates. Nitroaromatic compounds, characterized by a nitro group (-NO2) attached to an aromatic ring, are widely utilized in the synthesis of a vast array of industrial products, including dyes, polymers, pesticides, and explosives. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.org This electronic effect retards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org

Phenoxyacetates, on the other hand, are derivatives of phenoxyacetic acid and are recognized for their applications in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai For instance, certain phenoxyacetate-based ionic liquids have been developed as plant growth regulators and for citrus preservation. rsc.orgrsc.org The combination of both the nitroaromatic and phenoxyacetate functionalities within a single molecule makes this compound a subject of considerable chemical interest.

Structural Features and Chemical Significance of the 2-Nitrophenoxyacetate Moiety

The structure of this compound is characterized by an ethyl acetate (B1210297) group linked via an ether bond to a benzene (B151609) ring, which is substituted with a nitro group at the ortho position. The molecular formula is C10H11NO5 and its molecular weight is approximately 225.20 g/mol . bldpharm.comoakwoodchemical.comsigmaaldrich.com

The key to its chemical significance lies in the interplay between the nitro group and the phenoxyacetate moiety. The electron-withdrawing nature of the ortho-nitro group influences the reactivity of the ether linkage and the aromatic ring. This structural arrangement is crucial for its utility as a precursor in various synthetic transformations.

Overview of Current Research Landscape and Key Challenges

Current research on this compound primarily focuses on its application as a starting material for the synthesis of more complex heterocyclic compounds. A significant area of investigation involves the reductive cyclization of the molecule. For instance, the reduction of the nitro group can be followed by an intramolecular cyclization to form benzoxazinone (B8607429) derivatives, which are compounds with potential biological activities. researchgate.netresearchgate.net One study demonstrated a biotransformation process using Escherichia coli to reduce the nitro group of this compound to produce 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), a compound with herbicidal, fungicidal, and bactericidal properties. researchgate.net

Key challenges in the research include achieving high yields and selectivity in these transformations. The reaction conditions, such as the choice of reducing agent and catalyst, play a critical role in determining the outcome of the reaction. For example, various reducing systems like Fe/acetic acid have been explored for the reductive cyclization of related 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts. researchgate.net

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary objective of academic inquiry into this compound is to explore its synthetic utility and to develop new methodologies for the preparation of valuable chemical entities. Researchers are interested in understanding the mechanisms of its reactions, such as the factors that govern the regioselectivity and stereoselectivity of cyclization reactions.

Furthermore, the synthesis of novel derivatives of this compound and the evaluation of their properties and potential applications are active areas of investigation. This includes the preparation of related compounds like ethyl 2-(4-bromo-2-nitrophenoxy)acetate and ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate. chemicalbook.comfluorochem.co.uk The ultimate goal is to expand the chemical toolbox available to organic chemists for the construction of complex molecules with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWPSRBTOBHBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343745 | |

| Record name | ethyl 2-(2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37682-31-8 | |

| Record name | ethyl 2-(2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Ethyl 2 2 Nitrophenoxy Acetate

Direct Synthetic Routes to Ethyl 2-(2-nitrophenoxy)acetate

The principal method for synthesizing this compound involves the formation of an ether linkage, typically through nucleophilic substitution.

Nucleophilic Substitution Reactions in its Formation (e.g., from o-nitrophenol)

The most common and direct route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic attack of the phenoxide ion of o-nitrophenol on an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. mdpi.com The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group of o-nitrophenol to form the more nucleophilic phenoxide ion.

The general reaction is as follows:

o-nitrophenol + Ethyl bromoacetate --(Base)--> this compound + Salt

Common bases used for this transformation include potassium carbonate and sodium ethoxide. mdpi.com The choice of solvent is also crucial, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) being frequently employed to enhance the reaction rate.

Optimized Reaction Conditions and Catalytic Approaches

To improve the efficiency of the synthesis, various optimization strategies have been developed, including the use of phase-transfer catalysis and ultrasonic irradiation.

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids). dalalinstitute.comcrdeepjournal.org In the synthesis of nitroaryloxyacetates, PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the ethyl haloacetate is dissolved. ijche.comijche.com This is particularly advantageous in solid-liquid systems (SL-PTC), which can offer milder reaction conditions and fewer side reactions compared to liquid-liquid PTC. ijche.com

Quaternary ammonium (B1175870) salts, such as tetra-n-hexylammonium bromide (THAB) and tetrabutylammonium (B224687) bromide (TBAB), are commonly used as phase-transfer catalysts. ijche.combcrec.id These catalysts form an ion pair with the phenoxide anion, which is then soluble in the organic phase, allowing the nucleophilic substitution to proceed efficiently. dalalinstitute.com

The application of ultrasonic irradiation has been shown to significantly enhance the rate of phase-transfer catalyzed synthesis of related compounds like ethyl 2-(4-nitrophenoxy)acetate. ijche.comijche.com Sonication, typically at frequencies of 28 kHz or 40 kHz, increases the surface area of contact between the solid and liquid phases and promotes the mass transfer of reactants. ijche.comsemanticscholar.org This leads to a substantial increase in the apparent reaction rate constant compared to silent reactions. ijche.combcrec.id The combination of PTC and ultrasound provides a synergistic effect, leading to higher yields in shorter reaction times under mild conditions. ijche.comijche.com

Synthesis of Substituted Ethyl 2-(nitrophenoxy)acetates and Related Analogs

The synthetic methodologies described for this compound can be extended to produce a variety of substituted analogs. By starting with different substituted nitrophenols, a range of derivatives can be prepared. For example, the synthesis of Ethyl 2-(2-formyl-4-nitrophenoxy)acetate involves the reaction of 2-formyl-4-nitrophenol with ethyl bromoacetate in the presence of a base like potassium carbonate. Similarly, Ethyl 2-(4-chloro-5-fluoro-2-nitrophenoxy)acetate has been synthesized from 4-chloro-5-fluoro-2-nitrophenol. mdpi.com

These substituted analogs are often synthesized as intermediates for more complex molecules with potential biological activity. mdpi.com The reaction conditions, such as the choice of base and solvent, can be tailored to optimize the yield for each specific substrate.

Mechanistic Investigations of Bond Formation in Nitroaryloxyacetate Synthesis

The formation of the ether bond in nitroaryloxyacetate synthesis proceeds via a well-established SN2 (bimolecular nucleophilic substitution) mechanism. The key steps in a solid-liquid phase-transfer catalyzed system are as follows:

Deprotonation: The base (e.g., potassium carbonate) deprotonates the nitrophenol in the solid phase, forming the solid phenoxide salt.

Ion-Pair Formation: The phase-transfer catalyst (Q+X-) exchanges its anion with the phenoxide anion at the solid-liquid interface to form a lipophilic ion pair (Q+OAr-).

Transfer to Organic Phase: This ion pair is soluble in the organic solvent and diffuses away from the interface.

Nucleophilic Attack: The phenoxide anion of the ion pair acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion and forming the desired Ethyl 2-(nitrophenoxy)acetate.

Catalyst Regeneration: The newly formed halide salt of the catalyst (Q+X-) diffuses back to the interface to repeat the cycle. ijche.com

Chemical Transformations and Reaction Pathways of Ethyl 2 2 Nitrophenoxy Acetate

Reactivity of the Nitro Group

The nitro group is a key functional component of Ethyl 2-(2-nitrophenoxy)acetate, and its transformation is central to the synthesis of various derivatives.

Selective Reduction Strategies (e.g., to Amino Derivatives)

The selective reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis. For derivatives of phenoxy acetate (B1210297), such as the para-nitro analogue of the title compound, a common and efficient method involves the use of iron powder in the presence of ammonium (B1175870) chloride (NH4Cl/Fe) in a solvent mixture like ethanol/water. This approach is considered safer and more cost-effective than catalytic hydrogenation using hydrogen gas and palladium on carbon (H2/Pd/C). mdpi.comresearchgate.net The reduction of ethyl p-nitrophenoxy acetate, for instance, proceeds smoothly to yield ethyl 2-(4-aminophenoxy)acetate without the need for high-pressure hydrogenation or complex reagents. mdpi.comresearchgate.net

Other reagents can also achieve the selective reduction of aromatic nitro groups in the presence of other reducible functionalities. For example, hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder can rapidly reduce aromatic nitro compounds to their corresponding amines at room temperature. This method has been shown to be effective without causing hydrogenolysis of halogens or affecting other reducible substituents.

Photochemical Transformations (e.g., Photo-cleavage mechanisms of related o-nitroaryl derivatives)

The photochemistry of ortho-nitroaryl compounds, particularly o-nitrobenzyl derivatives, is a well-studied area, with applications in the development of photoremovable protecting groups. jcgtm.org Upon irradiation with light, typically in the UV range, these compounds can undergo intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. jcgtm.orgscience.gov This intermediate can then rearrange and cleave, releasing a caged molecule. The efficiency of this photocleavage is dependent on the nature of the leaving group. bohrium.com

For instance, the photolysis of o-nitrobenzyl ether derivatives has been systematically studied to understand their photolability. beilstein-journals.org The degradation kinetics of these compounds are significantly influenced by their structure, with some derivatives showing rapid decomposition under UV irradiation. beilstein-journals.org The photochemical cleavage of the C–O bond in such systems is a key step in the release mechanism. While direct photochemical studies on this compound are not extensively documented in the provided context, the known mechanisms for related o-nitroaryl ethers provide a strong basis for predicting its photochemical behavior. jcgtm.orgscience.govbeilstein-journals.org

Reactivity of the Ester Moiety

The ester group in this compound is susceptible to nucleophilic attack, leading to hydrolysis and aminolysis products.

Hydrolysis Reactions and Kinetic Investigations

Kinetic studies on the hydrolysis of p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates, which are structurally related to the title compound, have shown that these esters exhibit reactivity comparable to o-nitrophenyl 2-(ethylthio)acetate. beilstein-journals.org The pH-independent hydrolysis rate constants for these compounds provide insight into the intrinsic reactivity of the ester group.

Table 1: Comparison of Second-Order Rate Coefficients for pH-Independent Hydrolysis of Nitrophenyl Acetate Derivatives beilstein-journals.org

| Compound | Rate Coefficient (M⁻¹s⁻¹) |

| 2-nitrophenyl 2-(ethylthio)acetate | 1.32 × 10⁻⁸ |

| 2-nitrophenyl acetate | 1.08 × 10⁻⁷ |

Data obtained at 30°C.

These data suggest that the substituent on the acetyl group can significantly influence the rate of hydrolysis.

Aminolysis Reactions and Selectivity Studies

Aminolysis of activated esters like this compound is a key reaction for forming amide bonds. Kinetic studies on the aminolysis of 2-nitrophenyl 2-substituted-acetates with amines such as glycine (B1666218) ethyl ester have been performed. beilstein-journals.org The second-order rate constants (kNH2) for these reactions highlight the influence of the ester's structure on its reactivity towards amines.

For comparison, the aminolysis of 2-nitrophenyl 2-(ethylthio)acetate and 2-nitrophenyl acetate with glycine ethyl ester yielded the following rate constants:

Table 2: Second-Order Rate Constants for Aminolysis with Glycine Ethyl Ester beilstein-journals.org

| Ester | kNH2 (M⁻¹s⁻¹) |

| 2-nitrophenyl 2-(ethylthio)acetate | 1.1 |

| 2-nitrophenyl acetate | 22.6 |

Data obtained at 30°C.

These results demonstrate that the reactivity of the ester in aminolysis is highly sensitive to its substitution pattern. Selectivity studies, which compare the rates of aminolysis to hydrolysis, are crucial for applications in bioconjugation and synthesis where competing hydrolysis can reduce the yield of the desired amide product. nih.gov For p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates, the m-nitrophenolate system showed slightly better selectivity towards aminolysis over hydrolysis. nih.gov

Cyclization and Condensation Reactions Involving this compound and its Derivatives

The derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds through cyclization and condensation reactions.

A key transformation is the reductive cyclization of the amino derivative, ethyl 2-(2-aminophenoxy)acetate. This can lead to the formation of 1,4-benzoxazine derivatives. For instance, a simple and efficient route to synthesize 2H-1,4-benzoxazin-3-(4H)-ones involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts using iron in acetic acid (Fe/AcOH). researchgate.net This method is compatible with a variety of functional groups.

Furthermore, derivatives of this compound can undergo catalytic cyclization. Isomeric prop-2-yn-1-yl-2-(nitrophenoxy)acetates, which can be synthesized from the corresponding nitrophenols, undergo a copper(I)-catalyzed 1,3-dipolar cycloaddition with azides to form 1,2,3-triazole derivatives. jcgtm.orgjcgtm.org This reaction, a variant of the Huisgen-Meldahl-Sharpless "click" reaction, proceeds with high regioselectivity to yield 1,4-disubstituted triazoles. jcgtm.orgjcgtm.org

Condensation reactions of the amino derivative are also common. For example, ethyl (4-aminophenoxy)acetate can be condensed with aldehydes, such as thiophene-2-carboxaldehyde, to form Schiff bases. bohrium.com These Schiff bases can then be further modified.

Applications in Advanced Organic Synthesis and Material Precursors

Role as a Versatile Synthetic Intermediate for Complex Molecules

Ethyl 2-(2-nitrophenoxy)acetate has established its significance as a versatile synthetic intermediate, primarily due to its straightforward and high-yielding preparation. The synthesis from inexpensive starting materials, 2-nitrophenol (B165410) and ethyl bromoacetate (B1195939), proceeds under mild conditions and achieves a molar yield of approximately 99%. Current time information in Bangalore, IN. This efficiency makes it a readily accessible precursor for more complex molecular targets.

The principal value of this compound as an intermediate lies in the reactivity of its nitro group. The reduction of this group is a key step that unlocks pathways to various heterocyclic structures and functionalized molecules. This transformation, followed by cyclization, is central to its utility in building complex scaffolds. Current time information in Bangalore, IN. Its role is exemplified in the synthesis of benzohydroxamic acids, where it serves as the direct precursor to the final product, demonstrating its importance in multi-step synthetic strategies. Current time information in Bangalore, IN.nih.gov

Building Block for Heterocyclic Compounds

The structure of this compound is well-suited for the construction of various heterocyclic rings, which are core components of many biologically active compounds and functional materials.

A prominent application of this compound is its use as a precursor in the synthesis of 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), a benzohydroxamic acid with significant herbicidal properties. nih.gov While the chemical synthesis of D-DIBOA is possible, it involves an expensive palladium catalyst and exothermic reactions with only a 70% molar yield. Current time information in Bangalore, IN. A more efficient and "Green Chemistry" alternative is the biotransformation of this compound using genetically engineered strains of Escherichia coli. Current time information in Bangalore, IN.

This biotransformation replaces the chemical reduction and cyclization step. Specifically, E. coli strains overexpressing nitroreductase enzymes, such as NfsA and NfsB, are capable of converting the precursor into D-DIBOA. Research has shown that both the NfsA and NfsB nitroreductases are responsible for this conversion. By optimizing the bacterial strain and culture conditions, this biotransformation can be remarkably efficient. For instance, an engineered E. coli strain, BW25113/pBAD-NfsB, has been shown to convert the precursor to D-DIBOA with a 100% molar yield. Current time information in Bangalore, IN.

**Table 1: Biotransformation Yield of D-DIBOA from this compound Using Engineered *E. coli***

| E. coli Strain / Condition | Enzyme Overexpressed | Biotransformation Yield (%) | Reference |

|---|---|---|---|

| Wild-type | - | 6.09 ± 0.06 | |

| Mutant Strain | NfsA | 40.33 ± 9.42 | |

| Mutant Strain | NfsB | 59.68 ± 2.0 | |

| Engineered Strain (ΔlapAΔfliQ) | NfsB | 100 | Current time information in Bangalore, IN. |

This compound also serves as a building block in the synthesis of more complex, fused heterocyclic systems. One notable example is its use in creating furan-containing heterocycles. Research has described the preparation of ethyl 2-(2-nitrophenoxy)-4H-furo[3,2-fe]pyrrole-5-carboxylate. This synthesis was achieved via the thermolysis of ethyl 2-azido-3-[5-(2-nitrophenoxy)-2-furyl]-acrylate, which itself is derived from reactions involving 5-(2-nitrophenoxy)-2-furaldehyde. This demonstrates the utility of the nitrophenoxy moiety in constructing elaborate, multi-ring structures.

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials. rug.nl This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity and complex scaffolds. rug.nlfrontiersin.org MCRs are widely used in drug discovery and medicinal chemistry to build libraries of compounds for biological screening. rug.nl While the structural features of this compound suggest its potential as a component in MCRs, specific examples of its application in such reactions are not prominently featured in the reviewed scientific literature.

Precursor for Functionalized Compounds and Advanced Materials

The role of this compound extends to being a key starting material for various functionalized compounds and potentially for advanced materials. Its most well-documented application in this area is as the direct precursor to D-DIBOA. Current time information in Bangalore, IN.nih.gov D-DIBOA belongs to the benzohydroxamic acids, a class of natural allelochemicals known for their potent biological activities as herbicides, fungicides, and insecticides. nih.gov Due to their chemical diversity and environmental degradability, these compounds are considered promising models for new agricultural pest management tools. nih.gov

The synthesis of D-DIBOA from this compound highlights a pathway to creating valuable, biologically active molecules. The inherent reactivity of the nitro group and the ester functionality allows for further chemical modifications, opening possibilities for the synthesis of a wide range of derivatives with potentially novel properties for applications in materials science or medicinal chemistry. The related compound, ethyl-2-(4-aminophenoxy)acetate, synthesized from the corresponding nitro precursor, is highlighted as a building block for novel dual hypoglycemic agents, further underscoring the importance of such nitrophenoxy acetates as precursors to functional molecules. mdpi.com

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Mass Spectrometry (MS) provides information on molecular weight and fragmentation, while Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy identify functional groups and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

While specific experimental spectra for this compound are not widely available in public literature, the expected NMR signals can be predicted based on the known chemical shifts of similar structural motifs.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

Ethyl Protons: The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The methylene protons, being closer to the electron-withdrawing ester oxygen, would appear further downfield.

Methylene Protons (acetate): A singlet corresponding to the two protons of the -O-CH₂-C=O group is anticipated. Its chemical shift would be influenced by the adjacent oxygen and carbonyl group.

Aromatic Protons: The 2-nitrophenoxy group contains four protons on the aromatic ring. Due to the ortho-nitro substitution, these protons would exhibit a complex splitting pattern, likely appearing as multiplets in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon environments in the molecule.

Ethyl Carbons: Two distinct signals are expected for the methyl and methylene carbons of the ethyl group.

Acetate (B1210297) Carbons: Signals for the methylene carbon and the carbonyl carbon of the acetate moiety would be present. The carbonyl carbon signal would be characteristically downfield.

Aromatic Carbons: Six signals are expected for the carbons of the 2-nitrophenoxy ring. The carbon atom bonded to the nitro group and the one bonded to the ether oxygen would have their chemical shifts significantly influenced by these substituents.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial to definitively assign the proton and carbon signals and confirm the connectivity within the molecule. COSY would establish the coupling between the ethyl group's methyl and methylene protons, while HSQC would correlate the proton signals with their directly attached carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental values may vary.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethyl CH₃ | ~1.2-1.4 (triplet) | ~14-15 |

| Ethyl CH₂ | ~4.1-4.3 (quartet) | ~61-62 |

| Acetate CH₂ | ~4.8-5.0 (singlet) | ~65-67 |

| Aromatic C-H | ~7.0-8.0 (multiplets) | ~115-140 |

| Aromatic C-O | - | ~150-155 |

| Aromatic C-NO₂ | - | ~140-145 |

| Carbonyl C=O | - | ~168-170 |

Mass Spectrometry (GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

GC-MS and HRMS: For this compound (C₁₀H₁₁NO₅), the expected exact mass would be determined using High-Resolution Mass Spectrometry (HRMS). The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Fragmentation Analysis: The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt) or the entire ester group. Key expected fragments would include:

A peak corresponding to the loss of the ethoxy radical ([M-OCH₂CH₃]⁺).

A peak corresponding to the 2-nitrophenoxy cation ([C₆H₄NO₃]⁺).

Fragments associated with the ethyl group ([CH₂CH₃]⁺).

Table 2: Expected Mass Spectrometry Data for this compound

| Feature | Expected Value |

| Molecular Formula | C₁₀H₁₁NO₅ |

| Molecular Weight | 225.19 g/mol |

| Exact Mass (HRMS) | 225.0637 Da |

| Key Fragment (m/z) | [M-45]⁺ (Loss of -OEt) |

| Key Fragment (m/z) | [M-73]⁺ (Loss of -CH₂COOEt) |

| Key Fragment (m/z) | 138 (2-nitrophenoxy cation) |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

C=O Stretch: A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the carbonyl group of the ester.

N-O Stretch: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear as strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-O Stretch: Bands corresponding to the C-O stretching of the ester and the ether linkage would be visible in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Absorptions for the aromatic ring C-H stretching would be seen above 3000 cm⁻¹, and C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range.

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitrophenoxy chromophore is expected to result in characteristic absorption bands in the UV region, likely showing π → π* transitions of the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of closely related structures, such as nitrophenoxy derivatives, allows for informed predictions.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by intermolecular forces.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the protons of the aromatic ring or the acetate methylene group and the oxygen atoms of the nitro or carbonyl groups are likely to play a role in the crystal packing.

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules may also influence the crystal structure.

Analysis of these interactions is crucial for understanding the physical properties of the compound in its solid form.

Kinetic and Mechanistic Investigations of Reactions Involving Ethyl 2 2 Nitrophenoxy Acetate

Reaction Kinetics in Solution and Heterogeneous Systems

The study of reaction kinetics for ethyl 2-(2-nitrophenoxy)acetate, particularly in multiphase systems, is essential for process design and optimization. Kinetic analysis helps in quantifying the effects of various parameters on the reaction speed.

For analogous solid-liquid phase-transfer catalysis (PTC) reactions, the apparent rate constants are typically determined by monitoring the disappearance of the limiting reagent over time. ijche.com The values for kapp are obtained from the slope of a plot of -ln(1-X) versus time, where 'X' represents the fractional conversion of the limiting reagent. ijche.combcrec.idsemanticscholar.org For example, in the synthesis of a similar compound, ethyl 2-(4-nitrophenoxy)acetate, this method was used to develop a rate expression that explains the kinetic behavior of the reaction. ijche.comijche.com The reaction rate constants for the hydrolysis of similar esters have also been determined using graphical methods from experimental data. uwimona.edu.jm

Table 1: Apparent Rate Constants (kapp) for Analogous PTC Reactions under Different Conditions

| Analogous Compound | Condition | kapp (min-1) | Reference |

|---|---|---|---|

| Ethyl 2-(4-nitrophenoxy)acetate | Ultrasound + Stirring | 26.82 × 10-3 | ijche.com |

| Ethyl 2-(4-nitrophenoxy)acetate | Stirring Only | 12.23 × 10-3 | ijche.com |

| Ethyl 2-(naphthalen-2-yloxy)acetate | Ultrasound (40 kHz) + TBAB | 25.22 × 10-3 | bcrec.idsemanticscholar.org |

| Ethyl 2-(naphthalen-2-yloxy)acetate | TBAB Only | 6.42 × 10-3 | bcrec.idsemanticscholar.org |

This table presents data for structurally similar compounds to illustrate the determination of apparent rate constants.

The rates of reactions involving phenoxyacetates are significantly influenced by several key parameters, including temperature, reactant concentrations, and catalyst loading. ijche.com

Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. researchgate.net For the synthesis of the related ethyl 2-(naphthalen-2-yloxy)acetate, the conversion of the limiting reagent was observed to increase with a rise in reaction temperature from 40 to 80 °C. semanticscholar.org This is attributed to the increased number of reactant molecules possessing sufficient energy to overcome the activation energy barrier. semanticscholar.orguv.es The relationship between the rate constant and temperature can be described by the Arrhenius equation. epa.gov

Concentration: The concentration of reactants plays a direct role in the reaction kinetics. researchgate.net In the phase-transfer catalyzed synthesis of ethyl 2-(4-nitrophenoxy)acetate, the rate of etherification was found to be strongly dependent on the concentration of the base, potassium carbonate. ijche.com Similarly, for the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, the apparent rate constant increased with an increasing amount of the substrate, ethyl 2-bromoacetate. semanticscholar.org

Catalyst Loading: In catalyzed reactions, the amount of catalyst is a critical variable. For the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate using a phase-transfer catalyst, the apparent rate constant increased from 10.12 × 10-3 min-1 to 34.46 × 10-3 min-1 as the catalyst amount was increased from 0.05 g to 0.3 g. bcrec.idsemanticscholar.org This is because a higher catalyst concentration increases the opportunity for collision between the active intermediate and the reactant in the organic phase. semanticscholar.org The synthesis of a related compound, ethyl 2-(2-formyl-4-nitrophenoxy)acetate, also involves the use of a catalyst where its loading is an important parameter.

Table 2: Effect of Kinetic Parameters on the Reaction Rate for the Synthesis of Analogous Ethyl Phenoxyacetates

| Parameter | Observation | Compound | Reference |

|---|---|---|---|

| Temperature | Rate increases with increasing temperature. | Ethyl 2-(naphthalen-2-yloxy)acetate | semanticscholar.org |

| Base Concentration | Rate is strongly dependent on K2CO3 concentration. | Ethyl 2-(4-nitrophenoxy)acetate | ijche.com |

| Catalyst Loading | kapp increases linearly with catalyst amount. | Ethyl 2-(naphthalen-2-yloxy)acetate | bcrec.idsemanticscholar.org |

Detailed Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanism of reactions is fundamental to controlling reaction pathways and product distribution. For nitrophenyl compounds, photochemical and proton transfer reactions are of significant interest.

Proton transfer (PT) is a fundamental step in many reactions involving this compound and its derivatives. amolf.nl In photochemical reactions of 2-(2-nitrophenyl)ethyl compounds, the primary process is an intramolecular hydrogen abstraction by the excited nitro group from the exocyclic α-position relative to the aryl group. uni-konstanz.deuni-konstanz.deresearchgate.net This event initiates the subsequent chemical transformations.

The identification of transient intermediates is key to confirming a proposed reaction mechanism. In the photochemistry of compounds containing the 2-(2-nitrophenyl)ethyl moiety, the formation of an aci-nitro intermediate is a well-documented event. uni-konstanz.deuni-konstanz.deresearchgate.net This intermediate has been observed and characterized using techniques like nanosecond laser flash photolysis, which detects its characteristic absorption maxima around 400 nm. uni-konstanz.de

The fate of the aci-nitro intermediate is highly dependent on the reaction conditions. It exists in a protolytic dissociation equilibrium with its corresponding anion. uni-konstanz.deuni-konstanz.deresearchgate.net These two species can lead to different products. For instance, the undissociated aci-nitro compound can rearrange to form a nitrosobenzene (B162901) derivative, while the anionic form can undergo β-elimination to release the caged compound. uni-konstanz.deuni-konstanz.deresearchgate.net In some cases, other long-lived intermediates, such as a hemiacetal, have been identified by time-resolved FTIR and UV-vis spectroscopy, and the breakdown of this intermediate can be the rate-limiting step for product release. acs.org

Predictive Modeling for Reaction Optimization

Computational modeling has emerged as a powerful tool for predicting reaction outcomes and optimizing reaction conditions, thereby accelerating the development of synthetic processes. For reactions involving this compound, various modeling techniques can be applied.

Density Functional Theory (DFT) calculations, such as at the B3LYP/6-311+G** level of theory, can be used to predict reaction pathways and aid in the optimization of catalyst design. Semiempirical methods like PM3 and solvation models like AMSOL have been used to calculate reaction barriers and interpret the partitioning between competing reaction pathways for related nitrophenyl compounds. acs.org

Furthermore, modern machine learning approaches are being applied to reaction optimization. Techniques like multi-task learning and Bayesian optimization can build predictive models for reaction yields based on experimental data. chemrxiv.org These models can then be used to computationally search for the optimal set of reaction conditions, such as temperature, solvent, and catalyst, minimizing the number of required laboratory experiments. chemrxiv.org For hydrolysis reactions, specific computational models like SPARC have been developed to predict rate constants from the molecular structure. epa.gov

Future Research Directions and Emerging Applications

Development of Sustainable Synthetic Methodologies for Ethyl 2-(2-nitrophenoxy)acetate

The traditional synthesis of aryl ethers and esters often involves harsh conditions, hazardous solvents, and stoichiometric reagents that are not aligned with the principles of green chemistry. The synthesis of this compound and its analogues typically proceeds via Williamson ether synthesis or Fischer esterification, which can present environmental challenges. Future research is increasingly focused on developing more sustainable and eco-friendly synthetic routes.

Key areas of development include:

Ultrasound and Microwave-Assisted Synthesis: Unconventional energy sources are being explored to enhance reaction rates and yields, often in the absence of volatile organic solvents. For the related synthesis of Ethyl 2-(4-nitrophenoxy)acetate, ultrasound irradiation (sonocatalysis) combined with phase-transfer catalysis has been shown to significantly accelerate the reaction rate compared to conventional stirring methods. ijche.com This approach reduces reaction times and energy consumption. A similar study on the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate also demonstrated a several-fold rate enhancement with the combination of a phase-transfer catalyst and ultrasound. bcrec.id

Phase-Transfer Catalysis (PTC): Solid-liquid PTC offers a milder and more efficient alternative for etherification reactions. It allows the use of less hazardous, solid inorganic bases like potassium carbonate and can be performed in more environmentally benign solvents or even under solvent-free conditions. ijche.com This technique minimizes waste and simplifies product purification.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. The use of flow chemistry has been demonstrated to be a valuable technique for the environmentally friendly synthesis of related indoline (B122111) derivatives, avoiding common hazardous reducing agents and significantly increasing productivity. epa.gov

Catalyst- and Solvent-Free Conditions: The ultimate goal of green synthesis is to eliminate catalysts and solvents where possible. Research into solvent-free reactions, such as the synthesis of acetanilides using only acetic anhydride, showcases a promising direction for creating various amides and esters with minimal environmental impact. researchgate.net

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Approach (e.g., Williamson Ether Synthesis) | Potential Sustainable Approach | Advantages of Sustainable Approach |

|---|---|---|---|

| Energy Source | Conventional heating (reflux) | Ultrasound, Microwave, Flow Reactor | Reduced energy consumption, faster reaction times, precise temperature control. ijche.comepa.gov |

| Catalysis | Stoichiometric strong bases (e.g., sodium hydride) | Phase-Transfer Catalysts, Biocatalysts | Milder reaction conditions, higher selectivity, easier catalyst separation and recycling. ijche.com |

| Solvents | Volatile organic solvents (e.g., DMF, Acetone) | Greener solvents (e.g., water, ethanol), solvent-free conditions | Reduced environmental pollution and health hazards. researchgate.net |

| Efficiency | Often requires long reaction times and complex purification | Higher yields, increased space-time yield, simplified workup | Improved process efficiency and reduced waste generation. epa.gov |

Exploration of Novel Catalyst Systems for Transformations

Transformations of this compound, particularly the selective reduction of its nitro group, are crucial for accessing a wide range of valuable downstream products. The exploration of novel catalyst systems is aimed at improving efficiency, selectivity, and sustainability.

A key transformation is the reduction of the nitro group to an amino group or a hydroxylamino group, which opens pathways to heterocyclic compounds and other functional molecules.

Biocatalysis: A highly innovative approach involves the use of whole-cell biocatalysts or isolated enzymes. Research has shown that nitroreductases from Escherichia coli, specifically NfsA and NfsB, can efficiently convert Ethyl 2-(2'-nitrophenoxy)acetate into 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA). researchgate.net This biocatalytic reduction represents a green alternative to traditional chemical methods that often require harsh reagents.

Heterogeneous Catalysis: The use of solid-supported metal catalysts, such as palladium on carbon (Pd/C), is a well-established method for nitro group hydrogenation. rsc.org Future research focuses on developing more robust, recyclable, and cost-effective heterogeneous catalysts with enhanced activity and selectivity, potentially using earth-abundant metals.

Iron-Based Systems: Simple and inexpensive iron powder in combination with an additive like ammonium (B1175870) chloride has proven effective for the selective reduction of the nitro group in the related compound ethyl p-nitrophenoxy acetate (B1210297), providing a safe and low-cost method. mdpi.com

Phase-Transfer Catalysts: For the synthesis of related compounds, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been shown to be effective in solid-liquid systems, enhancing reaction rates under mild conditions. ijche.combcrec.id

Table 2: Novel Catalyst Systems for Transformations

| Catalyst System | Transformation | Example/Target Product | Key Advantages |

|---|---|---|---|

| ***E. coli* Nitroreductases (NfsA, NfsB)** | Biocatalytic nitro reduction and cyclization | 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA) | High selectivity, mild aqueous conditions, environmentally friendly. researchgate.net |

| Iron Powder / NH₄Cl | Chemical nitro reduction | Ethyl 2-(4-aminophenoxy) acetate | Low cost, safe, and uses readily available materials. mdpi.com |

| Palladium on Carbon (Pd/C) | Catalytic hydrogenation | Methyl 2-(2-aminophenyl)acetate | High efficiency, well-established, applicable to various substrates. rsc.org |

| Phase-Transfer Catalysts (e.g., TBAB) | O-Alkylation (Synthesis) | Ethyl 2-(naphthalen-2-yloxy)acetate | Mild conditions, enhanced rates in heterogeneous systems, operational simplicity. bcrec.id |

Design and Synthesis of Advanced Functional Materials Based on this compound Scaffolds

The inherent chemical functionalities of this compound make its core structure, the 2-(2-nitrophenyl)ethyl group, an excellent scaffold for designing advanced functional materials. A particularly promising area is the development of photolabile materials.

Photolabile Protecting Groups ("Caged Compounds"): The 2-(2-nitrophenyl)ethyl moiety is a well-known photolabile protecting group. uni-konstanz.de Upon irradiation with UV light, the nitro group initiates an intramolecular reaction that leads to the cleavage of the protected molecule. This property is exploited to create "caged compounds," where a biologically active molecule is rendered inert until its release is triggered by light. This allows for precise spatial and temporal control over biological processes.

Applications in Biotechnology and Materials Science: These photolabile scaffolds are critical for applications such as light-directed, combinatorial solid-phase synthesis of biopolymers. researchgate.net They are instrumental in the fabrication of high-density DNA chips (microarrays), which are essential tools for gene sequencing and analysis. researchgate.net

Precursors to Bioactive Molecules: The reduction of this compound leads to compounds with significant biological activity. As mentioned, its conversion to D-DIBOA yields a molecule with herbicidal, fungicidal, and bactericidal properties, indicating potential applications in agrochemicals. researchgate.net The scaffold is also a known intermediate in the synthesis of pharmaceuticals such as dronedarone. nih.gov

Table 3: Functional Materials and Applications Derived from the this compound Scaffold

| Material/Application | Underlying Principle | Specific Function | Reference |

|---|---|---|---|

| Photolabile Protecting Groups | Photo-induced cleavage of the 2-(2-nitrophenyl)ethyl group | Controlled release of active molecules (e.g., nucleosides) with light. | uni-konstanz.deresearchgate.net |

| High-Density DNA Chips | Light-directed combinatorial synthesis | Spatially defined synthesis of oligonucleotides on a solid support. | researchgate.net |

| Agrochemicals | Biotransformation into bioactive heterocycles | The derivative D-DIBOA shows herbicidal and fungicidal activity. | researchgate.net |

| Pharmaceutical Intermediates | Versatile chemical handle for building complex molecules | Serves as a key building block for drugs like dronedarone. | nih.gov |

Advanced Computational Approaches for Predictive Synthesis and Reactivity

Modern computational chemistry provides powerful tools for predicting the properties, reactivity, and spectral characteristics of molecules, thereby accelerating research and development. While specific computational studies on this compound are emerging, research on its close analogues, such as Ethyl-2-(4-aminophenoxy)acetate, demonstrates the immense potential of these methods. mdpi.comresearchgate.net

Density Functional Theory (DFT): DFT calculations are invaluable for investigating molecular structure and electronic properties. They can be used to determine optimized geometries, bond lengths, and angles, and to analyze the distribution of electron density. mdpi.comresearchgate.net

Predicting Reactivity: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can provide insights into the molecule's reactivity, stability, and kinetic properties. The HOMO-LUMO gap is a critical parameter for predicting chemical reactivity. researchgate.net

Simulating Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate and predict electronic absorption spectra (UV-Vis). This allows for the assignment of experimental spectral bands to specific electronic transitions, such as HOMO→LUMO transitions, providing a deeper understanding of the molecule's electronic structure. mdpi.comresearchgate.net

Mechanistic Exploration: Computational modeling can be used to map out entire reaction pathways, calculate activation energies, and identify transition states. This is crucial for understanding reaction mechanisms and for designing more efficient synthetic routes or novel catalysts. acs.org For this compound, this could be applied to predict the outcomes of photochemical reactions or to optimize conditions for its catalytic reduction.

Table 4: Application of Computational Approaches

| Computational Method | Predictive Capability | Potential Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, charge distribution. | Predicting the most stable conformation and its electronic properties. |

| HOMO-LUMO Analysis | Chemical reactivity, kinetic stability, electron-donating/accepting ability. | Assessing its susceptibility to nucleophilic or electrophilic attack. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, assignment of electronic transitions. | Predicting its photophysical properties relevant to its use as a photolabile group. |

| Reaction Pathway Modeling | Transition state energies, activation barriers, reaction mechanisms. | Elucidating the mechanism of its photocleavage or catalytic reduction to guide synthesis optimization. |

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(2-nitrophenoxy)acetate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution using ethyl chloroacetate and 2-nitrophenol under basic conditions. For example:

- Procedure : Reflux 2-nitrophenol with ethyl chloroacetate in dry acetone using anhydrous K₂CO₃ as a base. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1). Post-reaction, extract with ether, wash with NaOH to remove unreacted phenol, and purify via distillation .

- Optimization : Adjust solvent polarity (e.g., acetone vs. DMF) to control reaction rate. Excess base (e.g., K₂CO₃) ensures deprotonation of the phenolic hydroxyl group, while temperature (reflux vs. room temperature) affects yield and side-product formation.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H NMR (CDCl₃) reveals key signals: aromatic protons (δ 7.5–8.1 ppm, multiplet), ethoxy group (δ 4.2–4.4 ppm, quartet), and methylene adjacent to the ester (δ 4.3–4.5 ppm) .

- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters Å, Å, Å, and β = 92.59°. Refinement using SHELXL97 confirms molecular geometry .

Advanced Research Questions

Q. How can mechanistic contradictions arise during the synthesis of derivatives, such as unexpected pyrrole formation?

Thermolysis or photolysis of intermediates like ethyl 2-azido-3-[5-(2-nitrophenoxy)-2-furyl]acrylate (VI) can lead to cyclization products (e.g., ethyl 2-(2-nitrophenoxy)-4H-furo[3,2-b]pyrrole-5-carboxylate). Contradictions in product distribution stem from:

Q. What methodological approaches resolve discrepancies in spectroscopic data for nitroaromatic esters?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or carbonyl shifts) may arise from:

Q. How is this compound utilized in synthesizing bioactive molecules, and what are key intermediates?

The compound serves as a precursor for:

- Aryl Nitromethanes : Reduction of the nitro group (e.g., H₂/Pd-C) yields amines for α-ketoesters or α-amino acids .

- Pharmaceutical Intermediates : React with Grignard reagents to form substituted acetophenones, precursors to antipsychotics or anticonvulsants. Monitor stereochemistry via chiral HPLC .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound and its intermediates?

- Hazard Mitigation : Use fume hoods due to nitroaromatic volatility. Avoid contact with reducing agents (risk of exothermic decomposition).

- Waste Disposal : Segregate nitro-containing waste for professional treatment to prevent environmental contamination .

Q. How can computational tools (e.g., SHELX, Gaussian) enhance structural analysis of nitroaromatic esters?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.